N-(4-methylpiperidin-3-yl)oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpiperidin-3-yl)oxane-4-carboxamide: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Vorbereitungsmethoden
The synthesis of N-(4-methylpiperidin-3-yl)oxane-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Oxane Group: The oxane group can be introduced via cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Analyse Chemischer Reaktionen
N-(4-methylpiperidin-3-yl)oxane-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
N-(4-methylpiperidin-3-yl)oxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It is used in biological studies to investigate the effects of piperidine derivatives on various biological pathways and targets.
Industrial Applications: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-(4-methylpiperidin-3-yl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects . The oxane group may contribute to the compound’s overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
N-(4-methylpiperidin-3-yl)oxane-4-carboxamide can be compared with other piperidine derivatives, such as:
N-(piperidin-4-yl)oxane-4-carboxamide: This compound has a similar structure but lacks the methyl group on the piperidine ring.
N-(4-phenylpiperidin-3-yl)oxane-4-carboxamide: This derivative has a phenyl group instead of a methyl group, leading to different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Eigenschaften
Molekularformel |
C12H22N2O2 |
---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
N-(4-methylpiperidin-3-yl)oxane-4-carboxamide |
InChI |
InChI=1S/C12H22N2O2/c1-9-2-5-13-8-11(9)14-12(15)10-3-6-16-7-4-10/h9-11,13H,2-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
GFLWTGLCGSCJIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCNCC1NC(=O)C2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.